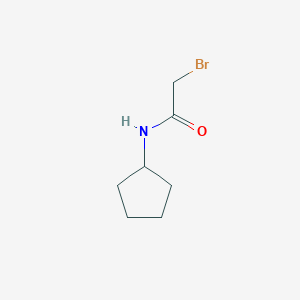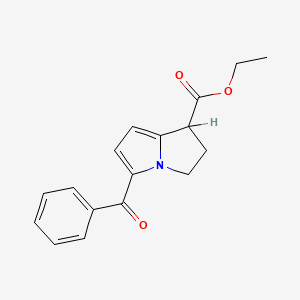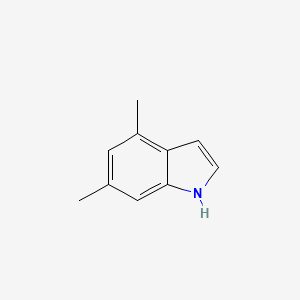
2-bromo-N-cyclopentylacetamide
Vue d'ensemble
Description
“2-bromo-N-cyclopentylacetamide” is a chemical compound with the molecular formula C7H12BrNO and a molecular weight of 206.08 . The IUPAC name for this compound is also 2-bromo-N-cyclopentylacetamide .
Molecular Structure Analysis
The InChI code for 2-bromo-N-cyclopentylacetamide is 1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Medicinal Chemistry
2-bromo-N-cyclopentylacetamide: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its bromine atom can act as a good leaving group in nucleophilic substitution reactions, making it a valuable intermediate in the construction of more complex molecules. This compound could be employed in the development of new therapeutic agents, particularly in the realm of central nervous system disorders where related structures are often explored .
Agriculture
In agriculture, 2-bromo-N-cyclopentylacetamide may serve as a precursor for the synthesis of agrochemicals. Its structural motif could be incorporated into compounds with potential fungicidal or herbicidal activity. Research in this area focuses on creating substances that can protect crops from pests and diseases while being safe for the environment .
Material Science
The applications of 2-bromo-N-cyclopentylacetamide in material science include the development of novel polymeric materials. Its functional groups allow for its incorporation into polymers, potentially resulting in materials with unique properties such as enhanced durability or chemical resistance. This can be particularly useful in creating specialized coatings or adhesives .
Industrial Applications
Industrially, 2-bromo-N-cyclopentylacetamide can be used in the synthesis of performance chemicals. These chemicals find applications in a variety of industries, including automotive, aerospace, and electronics, where they might be used as additives to improve the performance of lubricants or as intermediates in the production of flame retardants .
Environmental Science
In environmental science, derivatives of 2-bromo-N-cyclopentylacetamide could be explored for their ability to bind to pollutants and facilitate their breakdown. This compound’s reactivity might make it suitable for creating agents that can neutralize or degrade environmental contaminants, aiding in bioremediation efforts .
Biochemistry
2-bromo-N-cyclopentylacetamide: is of interest in biochemistry for its potential use in probing enzyme mechanisms. Due to its reactive nature, it could be used to modify enzymes or substrates, helping to elucidate their function or to create inhibitors that can regulate their activity in biochemical pathways .
Pharmacology
In pharmacology, research might focus on the use of 2-bromo-N-cyclopentylacetamide as a building block for drug discovery. Its structure could be incorporated into high-throughput screening libraries to identify new drug candidates. The compound’s properties may also be harnessed to improve the pharmacokinetic profiles of existing drugs .
Chemical Properties and Synthesis
Lastly, the chemical properties of 2-bromo-N-cyclopentylacetamide , such as its molecular weight, boiling point, and reactivity, are crucial for its applications in synthesis. Understanding these properties allows chemists to manipulate the compound to produce a wide range of derivatives with desired biological or physical properties .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVESMOYKDNWRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442079 | |
| Record name | 2-bromo-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopentylacetamide | |
CAS RN |
883521-80-0 | |
| Record name | 2-Bromo-N-cyclopentylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883521-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)







![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)



![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)